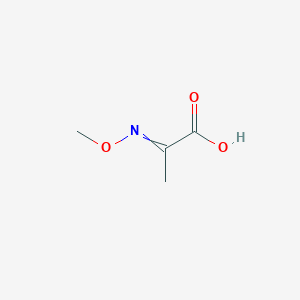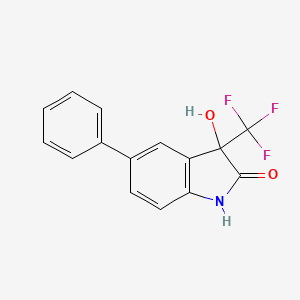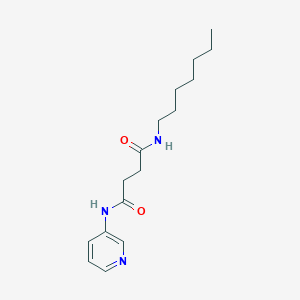
CID 131674996
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetravinyltin, also known as tetravinylstannane, is an organotin compound with the chemical formula C₈H₁₂Sn. It is characterized by the presence of four vinyl groups attached to a central tin atom. This compound is a colorless liquid with a density of 1.246 g/mL and a boiling point of 160-163°C .
Vorbereitungsmethoden
Tetravinyltin can be synthesized through various methods. One common synthetic route involves the reaction of vinylmagnesium bromide with tin tetrachloride. This reaction typically occurs in an anhydrous ether solution at low temperatures to prevent side reactions . Another method involves the disproportionation of tetravinyltin with tin tetrachloride, resulting in the formation of divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride .
Analyse Chemischer Reaktionen
Tetravinyltin undergoes several types of chemical reactions, including:
Oxidation: Tetravinyltin can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: Tetravinyltin can undergo substitution reactions where the vinyl groups are replaced by other functional groups.
Major products formed from these reactions include divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride .
Wissenschaftliche Forschungsanwendungen
Tetravinyltin is widely used in scientific research due to its unique properties. It serves as a valuable reagent in the synthesis of various organotin compounds, which are essential in the development of materials with specific optical, electrical, and structural properties . Its ability to undergo coupling reactions facilitated by palladium catalysts makes it useful in creating complex organotin structures. These properties are particularly exploited in the creation of polymers and organic electronic components . Additionally, tetravinyltin is used in thin film deposition processes .
Wirkmechanismus
The mechanism of action of tetravinyltin relies on its ability to undergo coupling reactions facilitated by palladium catalysts. These reactions enable the formation of complex organotin structures through the addition of vinyl groups to organic substrates .
Vergleich Mit ähnlichen Verbindungen
Tetravinyltin can be compared with other organotin compounds such as tetraallyltin, tetravinylsilane, and tetramethyltin. While all these compounds contain tin atoms bonded to organic groups, tetravinyltin is unique due to its four vinyl groups, which provide distinct reactivity and properties . For example, tetraallyltin and tetravinylsilane have different organic groups attached to the tin atom, leading to variations in their chemical behavior and applications .
Similar Compounds
- Tetraallyltin
- Tetravinylsilane
- Tetramethyltin
- Tributyl(vinyl)tin
Eigenschaften
Molekularformel |
C8H16Sn |
|---|---|
Molekulargewicht |
230.92 g/mol |
InChI |
InChI=1S/4C2H4.Sn/c4*1-2;/h4*1-2H2; |
InChI-Schlüssel |
IFNUMQHPAQYXGN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C.C=C.C=C.C=C.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15149319.png)
![Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate](/img/structure/B15149320.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15149326.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide](/img/structure/B15149332.png)
![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)


![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)


![2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15149389.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15149398.png)
